molecular formula C13H13NO3 B13469064 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B13469064
M. Wt: 231.25 g/mol
InChI Key: MJJQDPPJTNBHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure with a prop-2-enoyl group and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 1,2,3,4-tetrahydroquinoline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The prop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be compared with other α,β-unsaturated carbonyl compounds, such as:

The uniqueness of this compound lies in its combination of the quinoline core with the prop-2-enoyl and carboxylic acid groups, providing a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-8-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-2-11(15)14-8-4-6-9-5-3-7-10(12(9)14)13(16)17/h2-3,5,7H,1,4,6,8H2,(H,16,17)

InChI Key

MJJQDPPJTNBHJA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC2=C1C(=CC=C2)C(=O)O

Origin of Product

United States

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